molecular formula C7H13NO3 B14013792 Methyl 2-(propan-2-ylideneamino)oxypropanoate CAS No. 5001-39-8

Methyl 2-(propan-2-ylideneamino)oxypropanoate

Cat. No.: B14013792
CAS No.: 5001-39-8
M. Wt: 159.18 g/mol
InChI Key: JPEOELYXQSACKK-UHFFFAOYSA-N
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Description

Methyl 2-(propan-2-ylideneamino)oxypropanoate is a chemical compound with the molecular formula C7H13NO3 It is known for its unique structure, which includes an ester functional group and an isopropylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(propan-2-ylideneamino)oxypropanoate typically involves the reaction of methyl 2-bromo-2-methylpropanoate with isopropylideneamine. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-ylideneamino)oxypropanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(propan-2-ylideneamino)oxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(propan-2-ylideneamino)oxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate various biochemical processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(propan-2-ylideneamino)oxyhexanoate
  • Methyl 2-(propan-2-ylideneamino)oxybutanoate

Uniqueness

Methyl 2-(propan-2-ylideneamino)oxypropanoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Properties

CAS No.

5001-39-8

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-(propan-2-ylideneamino)oxypropanoate

InChI

InChI=1S/C7H13NO3/c1-5(2)8-11-6(3)7(9)10-4/h6H,1-4H3

InChI Key

JPEOELYXQSACKK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)ON=C(C)C

Origin of Product

United States

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